4,6-Dichloro-8-methoxyquinoline
Description
Significance of Quinoline (B57606) Derivatives in Modern Chemical Sciences
Quinoline and its derivatives are integral to numerous scientific disciplines. In medicinal chemistry, they form the backbone of a multitude of therapeutic agents. nih.gov The quinoline motif is found in drugs with a broad spectrum of activities, including antimalarial (e.g., chloroquine (B1663885), mefloquine), antibacterial (e.g., ciprofloxacin), anticancer, and antiviral properties. nih.govnih.gov The ability of the quinoline scaffold to intercalate with DNA and inhibit key enzymes has made it a valuable pharmacophore in drug design and development. nih.gov
Beyond the realm of medicine, quinoline derivatives have also made significant inroads into materials science. Their unique photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. nih.govnbinno.com The electron-deficient nature of the quinoline core, which can be further tuned by substituents, makes these compounds promising candidates for electron-transport layers in electronic devices. vulcanchem.com
The 4,6-Dichloro-8-methoxyquinoline Motif: A Focus for Research
While specific research on this compound is still emerging, the known properties of related substituted quinolines suggest a promising future for this particular compound.
Scope and Research Trajectories for this compound
The unique substitution pattern of this compound suggests several promising research trajectories. In medicinal chemistry, it could serve as a key intermediate for the synthesis of novel bioactive molecules. The reactivity of the chlorine atoms allows for the introduction of various pharmacophores, potentially leading to the discovery of new drug candidates with enhanced efficacy or novel mechanisms of action.
In the field of materials science, the electronic properties of this compound could be harnessed for the development of new organic electronic materials. Its potential as an electron-transport material in OLEDs or as a component in conjugated polymers for photovoltaic applications warrants further investigation. vulcanchem.com Future research will likely focus on the detailed synthesis, characterization, and exploration of the full potential of this intriguing quinoline derivative.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1189106-28-2 | C₁₀H₇Cl₂NO | 228.07 |
| 2,4-Dichloro-8-methoxyquinoline | 32608-29-0 | C₁₀H₇Cl₂NO | 228.07 |
| 4-Chloro-6,7-dimethoxyquinoline | Not Available | C₁₁H₁₀ClNO₂ | 223.66 |
Structure
3D Structure
Properties
CAS No. |
1189106-28-2 |
|---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4,6-dichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-5-6(11)4-7-8(12)2-3-13-10(7)9/h2-5H,1H3 |
InChI Key |
GDXNFNKPSDHMER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C=CN=C12)Cl)Cl |
Origin of Product |
United States |
Investigation of Chemical Reactivity and Reaction Mechanisms
Influence of Chlorine and Methoxy (B1213986) Substituents on Quinoline (B57606) Ring Reactivity
The reactivity of the quinoline ring in 4,6-dichloro-8-methoxyquinoline is a product of the combined electronic effects of the chloro and methoxy substituents. The quinoline nucleus itself is an aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at positions 2 and 4.
The substituents on the carbocyclic ring further modulate this inherent reactivity:
Chlorine Atoms (at C-4 and C-6): As halogens, the chlorine atoms exert a dual electronic effect. Inductively, they are strongly electron-withdrawing, which decreases the electron density of the aromatic system. This deactivating effect is significant for electrophilic aromatic substitution. However, through resonance, they can donate a lone pair of electrons to the ring, which is a weaker, opposing effect. In the context of nucleophilic aromatic substitution, the potent electron-withdrawing nature of chlorine atoms is crucial for activating the ring towards attack by nucleophiles.
Methoxy Group (at C-8): The methoxy group, in contrast, is a strong electron-donating group through resonance, where the oxygen's lone pair of electrons can be delocalized into the aromatic system. It has a weaker, electron-withdrawing inductive effect. The net result is an increase in electron density of the benzene portion of the quinoline ring, making it more susceptible to electrophilic attack.
The combination of these substituents creates a complex reactivity profile. The electron-withdrawing chlorine atoms, particularly at the 4-position, render the pyridine ring highly susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at the 8-position enhances the reactivity of the benzene ring towards electrophiles.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Chlorine | C-4, C-6 | -I (Electron-withdrawing) | +R (Electron-donating, weak) | Deactivating |
| Methoxy | C-8 | -I (Electron-withdrawing, weak) | +R (Electron-donating, strong) | Activating |
Nucleophilic and Electrophilic Aromatic Substitution Patterns
The substitution pattern of this compound directs incoming reagents to specific positions on the quinoline ring.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is expected to be the most facile reaction for this compound. The chlorine atom at the 4-position is particularly activated towards substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and the additional deactivation of the ring by the 6-chloro substituent. Studies on analogous 4-chloroquinolines have shown that the 4-position is highly susceptible to attack by various nucleophiles. reddit.com For instance, in 2,4-dichloroquinazolines, which are structurally similar, nucleophilic substitution occurs selectively at the 4-position. mdpi.comnih.gov In the case of 4,6-dichloro-5-nitrobenzofuroxan, a system with two chloro groups, nucleophilic substitution occurs exclusively at the C-4 position. mdpi.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. Therefore, in this compound, nucleophiles will preferentially attack the C-4 position to replace the chlorine atom. The chlorine at the C-6 position is less activated and would require more forcing conditions for substitution.
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution on the quinoline ring generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.net The directing effects of the existing substituents on this compound determine the position of further substitution. The 8-methoxy group is a strong activating group and an ortho-, para-director. The 6-chloro group is a deactivating group but is also an ortho-, para-director.
Considering these effects:
The 8-methoxy group strongly activates positions 7 and, to a lesser extent, 5 for electrophilic attack.
The 6-chloro group directs incoming electrophiles to positions 5 and 7.
Both substituents, therefore, direct electrophiles to the C-5 and C-7 positions. The strong activating effect of the methoxy group at position 8 would likely make positions 5 and 7 the most favorable sites for electrophilic attack. In unsubstituted quinoline, electrophilic substitution preferentially occurs at positions 5 and 8. reddit.comquimicaorganica.org The presence of the 8-methoxy group will further enhance the reactivity at the peri-position C-5.
| Reaction Type | Predicted Position of Attack | Reasoning |
|---|---|---|
| Nucleophilic Aromatic Substitution | C-4 | Activation by the ring nitrogen and the 6-chloro substituent. |
| Electrophilic Aromatic Substitution | C-5 and C-7 | Directing effects of the activating 8-methoxy group and the deactivating 6-chloro group. |
Mechanisms of Key Derivatization Reactions Relevant to the Compound
Derivatization reactions of this compound would primarily involve nucleophilic substitution at the C-4 position and modification of the methoxy group.
Alkylation and Acylation:
These are common derivatization techniques used to modify functional groups. libretexts.org
N-Alkylation/Acylation: While the quinoline nitrogen is a potential site for alkylation or acylation, these reactions typically require strong reagents and may compete with substitution at the C-4 position.
O-Demethylation: The 8-methoxy group can be cleaved to the corresponding 8-hydroxyquinoline (B1678124) derivative using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This would proceed via an SN2 mechanism where a nucleophile attacks the methyl group of the protonated ether.
Substitution of Chlorine: The most synthetically useful derivatization reactions involve the displacement of the C-4 chlorine by a variety of nucleophiles. These reactions proceed via the SNAr mechanism.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C-4:
The SNAr reaction is a two-step process:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the C-4 position, which bears a chlorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrogen atom.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the substituted product.
Structure Activity Relationship Sar Studies of 4,6 Dichloro 8 Methoxyquinoline Derivatives
Role of Halogen Substituents (Chlorine, Bromine) at Positions 4, 6, 8, 5, and 7 on Biological Efficacy
Positions 4 and 6: The chlorine atoms at the C4 and C6 positions of the parent scaffold are foundational to its activity profile. The 6-chloro substitution has been explored in various quinoline (B57606) series, with studies showing that electron-withdrawing groups at this position can enhance biological activity. researchgate.net For instance, a series of 6-chloro-4-aryl-quinoline derivatives were evaluated for their anti-hepatitis B virus (HBV) activities, with several compounds showing significant inhibition of HBV DNA replication. nih.gov Similarly, other 6-chloro-quinolin-2(1H)-one derivatives have demonstrated potent anti-HBV activity. nih.gov The 4-chloro group is often utilized as a reactive site for introducing various side chains, particularly aminoalkyl chains, which are crucial for activities like antimalarial efficacy. In the well-known antimalarial chloroquine (B1663885), the 7-chloro substituent is considered optimal for activity. youtube.com While the subject molecule has a 6-chloro group, the principle that a halogen on the benzo ring of the quinoline is essential for high potency holds.
Positions 5 and 7: Halogenation at the C5 and C7 positions of the quinoline ring is a common strategy for enhancing bioactivity. Studies on 8-hydroxyquinoline (B1678124) have shown that introducing halogens at these positions can lead to potent antimicrobial and anticancer agents. acs.orgnih.gov For example, 5,7-dihalo-8-hydroxyquinoline derivatives have been investigated for their anticancer properties. researchgate.net The substitution of bromine atoms at the C-5 and C-7 positions in some quinoline series demonstrated significant inhibition of cancer cell proliferation. nih.gov A metal-free protocol has been developed for the regioselective C5-halogenation of a range of 8-substituted quinolines, highlighting the importance of derivatives with this substitution pattern. rsc.org
Position 8: While the parent compound features a methoxy (B1213986) group at C8, hypothetical halogen substitution at this position would drastically alter the molecule's properties. In general, substitution at the C8 position is known to influence activity; for instance, an additional methyl group at position 8 in 4-aminoquinolines can abolish antimalarial activity. mdpi.com
Chlorine vs. Bromine: The choice between chlorine and bromine can have a significant impact. In a study of flavonoid derivatives, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria. nih.gov In another study on 8-hydroxyquinolines, the 7-bromo derivative displayed high antigrowth activity against Gram-negative bacteria. nih.govdaneshyari.com The synergistic impact of bromine and nitro substitutions on the quinoline scaffold has been shown to enhance anticancer potency. nih.gov The larger size and greater polarizability of bromine compared to chlorine can lead to different binding interactions and metabolic profiles.
The following table summarizes the impact of halogen substitutions on the biological activity of various quinoline scaffolds.
| Compound/Series | Halogen Position(s) | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 4-Aryl-6-chloro-quinolines | C6 (Cl) | Anti-HBV | Showed significant inhibition of HBV DNA replication. | nih.gov |
| Halogenated 8-Hydroxyquinolines | C7 (Br) | Antibacterial (Gram-negative) | Displayed high antigrowth activity compared to the parent compound. | nih.gov |
| Halogenated 8-Hydroxyquinolines | C5, C7 (Cl, I) | Antimicrobial | Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) showed high activity against Gram-negative bacteria. | nih.gov |
| Brominated Quinolines | C5, C7 (Br) | Anticancer | Demonstrated significant inhibition of C6, HeLa, and HT29 cancer cell proliferation. | nih.gov |
| Dibrominated Quinolines | C6, C8 (Br) | Anticancer | 6,8-dibromo-5-nitroquinoline showed remarkable inhibitory activity against multiple cancer cell lines. | nih.gov |
Impact of the Methoxy Group at Position 8 on Therapeutic Potency
In many quinoline-based drugs, an alkoxy group, such as methoxy, plays a crucial role. For example, in the antimalarial drug quinine (B1679958), a methoxy group is present at the C6' position, although studies have shown it is not essential for its activity and can be replaced by a halogen to enhance potency. youtube.com However, in other contexts, the methoxy group is vital. For instance, in a series of quinoline-carbonitrile derivatives, compounds with a methoxy group at position 6 showed greater antibacterial efficacy compared to those with a methyl group or no substitution. mdpi.com
The 8-methoxy group, in particular, is a common feature in various biologically active compounds. A series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized to evaluate their antiplasmodial activity, indicating the importance of the methoxy group in this scaffold. nih.gov The presence of the 8-methoxy group can also influence the molecule's ability to chelate metal ions, a mechanism of action for some 8-hydroxyquinoline-based drugs. While the methoxy group itself is not as effective a chelator as a hydroxyl group, its electronic influence on the quinoline nitrogen can modulate this property.
The table below presents examples of methoxy-substituted quinoline derivatives and their associated biological activities.
| Compound/Series | Methoxy Position | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| Quinine | C6' | Antimalarial | The methoxy group is not essential and can be replaced by a halogen to enhance activity. | youtube.com |
| Quinoline-carbonitrile derivatives | C6 | Antibacterial | The methoxy group was preferred over a methyl group or no substitution for biological activity. | mdpi.com |
| 8-Amino-6-methoxyquinoline-tetrazole hybrids | C6 | Antiplasmodial | The linker between the 6-methoxyquinoline and tetrazole moieties strongly influenced activity. | nih.gov |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | C8 | Antitumor | Inhibited the proliferation of colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. | eurochlor.org |
Positional Isomerism and Substituent Effects on Bioactivity
Positional isomerism, which involves the differential placement of substituents on the quinoline ring, is a critical determinant of biological activity. Even minor changes in the location of a functional group can lead to significant variations in efficacy, selectivity, and toxicity. This is due to altered steric and electronic properties that affect how the molecule fits into and interacts with its biological target.
The specific arrangement of chloro and methoxy groups in 4,6-dichloro-8-methoxyquinoline is crucial. Shifting the chlorine from C6 to C7, for example, could dramatically alter its antimalarial potential, as the 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore for this indication. The nature and position of substituents define the biological profile of the compounds. nih.gov
Studies on various quinoline derivatives have consistently highlighted the importance of substituent placement. For example, in a series of styrylquinolines, moving a nitro group on the phenyl ring from the para to the ortho or meta position resulted in decreased antimalarial activity. nih.gov Similarly, for oxazino-quinoline compounds investigated as GLI1 inhibitors, the presence of a substituent at the C8 position was generally found to be detrimental to activity. elsevierpure.com
The electronic effects of substituents also play a key role. The electron-withdrawing nature of a substituent can significantly influence activity. In a study of quinoline-2-carboxamides, it was found that the electron-withdrawing effect of substituents in the anilide part of the molecule strongly decreased PET-inhibiting activity. nih.govresearchgate.net This underscores that both the position and the electronic character of a substituent must be considered in SAR studies.
The following table provides examples of how positional isomerism and substituent effects influence the bioactivity of quinoline derivatives.
| Compound Series | Substituent/Position Varied | Biological Activity | Effect on Bioactivity | Reference |
|---|---|---|---|---|
| Styrylquinolines | Position of Nitro group on phenyl ring | Antimalarial | Moving the nitro group from para to ortho or meta position decreased activity. | nih.gov |
| Oxazino-quinolines | Presence of substituent at C8 | GLI1 Inhibition | A C8 substituent was generally detrimental for activity. | elsevierpure.com |
| Quinoline-2-carboxamides | Electron-withdrawing substituents | PET Inhibition | Strongly decreased activity, especially when in the meta-position. | researchgate.net |
| 4-Aminoquinolines | Methyl group at C3 vs. C8 | Antimalarial | A methyl group at C3 reduces activity, while at C8 it abolishes activity. | mdpi.com |
Contributions of Side Chain Modifications to Compound Selectivity and Activity
For many quinoline-based compounds, the introduction of a side chain, often at the C4 or C8 position, is essential for their biological activity. Modifications to these side chains—including altering their length, flexibility, and the nature of the functional groups they contain—are a powerful tool for optimizing potency and selectivity.
In the context of this compound, the C4 chlorine is an ideal attachment point for various side chains, typically amines. The classic example is the 4-aminoquinoline class of antimalarials, where a dialkylaminoalkyl side chain is crucial for activity. The length of the carbon linker between the nitrogen atoms in this side chain is a key parameter; for chloroquine, a four-carbon chain (butyl) is considered optimal. mdpi.com
Research on other quinoline derivatives reinforces the importance of side chain modifications. In a series of morpholine-bearing quinoline derivatives designed as potential cholinesterase inhibitors, the inhibitory potency was found to be closely related to the length of the methylene (B1212753) side chain and the substituent group on the 4-N-phenyl ring. researchgate.net Similarly, for 8-amino-6-methoxyquinoline-tetrazole hybrids, the linker between the quinoline and tetrazole moieties, differing in chain length and basicity, strongly influenced antiplasmodial activity and cytotoxicity. nih.gov Generally, more lipophilic side chains tended to improve antiplasmodial activity. nih.gov
The introduction of aromatic rings or other bulky groups into the side chain can also have a profound effect. For some 4-aminoquinoline derivatives, incorporating an aromatic ring in the side chain can lead to a compound with reduced toxicity and activity. mdpi.com However, in other cases, bulky substituents can enhance activity. Preliminary SAR analysis of certain antiproliferative quinoline derivatives suggested that large and bulky substituents at position-7 facilitated activity, and the presence of amino side-chain substituents enhanced this activity. mdpi.com
The data below illustrates how side chain modifications affect the biological activity of quinoline derivatives.
| Compound Series | Side Chain Modification | Biological Activity | Effect on Activity/Selectivity | Reference |
|---|---|---|---|---|
| 4-Aminoquinolines (e.g., Chloroquine) | Length of dialkylaminoalkyl chain at C4 | Antimalarial | A 4-carbon chain is optimal for activity. | mdpi.com |
| Morpholine-bearing 4-N-phenylaminoquinolines | Length of methylene side chain | Cholinesterase Inhibition | Potency was closely related to the side chain length. | researchgate.net |
| 8-Amino-6-methoxyquinoline-tetrazole hybrids | Linker chain length and substitution | Antiplasmodial | Activity and cytotoxicity were strongly influenced by the linker; more lipophilic side chains improved activity. | nih.gov |
| Antiproliferative quinolines | Bulky substituents at C7 and amino side chains | Antiproliferative | Bulky groups and amino side chains enhanced activity. | mdpi.com |
Ligand Efficiency and Fragment-Based SAR Development
In modern drug discovery, principles of ligand efficiency (LE) and fragment-based drug discovery (FBDD) are increasingly applied to guide the optimization of lead compounds. Ligand efficiency is a metric that relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms), providing a measure of the binding energy per atom. nih.gov It is a valuable tool for comparing the quality of different chemical fragments and for tracking the efficiency of optimizations during lead development.
Fragment-based approaches involve screening small, low-molecular-weight compounds ('fragments') to identify those that bind weakly but efficiently to a biological target. nih.gov These fragments then serve as starting points for building larger, more potent molecules. The this compound core can be considered a substantial fragment or scaffold upon which further SAR development can be based. By systematically adding small functional groups or side chains and evaluating the resulting change in LE, researchers can identify which modifications provide the most significant gains in binding affinity for their size.
Computational tools, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and comparative molecular field analysis (CoMFA), are often employed in this context. researchgate.net These methods can analyze a series of related compounds to build a model that correlates their 3D structural and electrostatic properties with their biological activity. researchgate.net Such models can generate contour maps that highlight regions where steric bulk or specific electronic features (positive or negative charges) are favorable or unfavorable for activity. This information provides rational guidance for designing new derivatives with improved potency. For example, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents identified key structural characteristics that were beneficial for enhancing their properties. researchgate.net
The application of these principles allows for a more efficient exploration of the chemical space around the this compound scaffold, moving beyond traditional SAR to a more data-driven and efficiency-focused design strategy. This approach is more likely to yield optimized compounds with better drug-like properties.
Preclinical Biological and Pharmacological Investigations
Potential Antineoplastic and Cytotoxic Activities in In Vitro Cellular Models
Quinoline (B57606) derivatives are a well-established class of compounds with significant potential in oncology research. Studies on various substituted quinolines have revealed cytotoxic effects against a range of human carcinoma cell lines.
Cytotoxicity against Human Carcinoma Cell Lines
Research on compounds structurally related to 4,6-dichloro-8-methoxyquinoline, such as other halogenated and methoxy-substituted quinolines, has shown inhibitory effects on the proliferation of various cancer cell lines. For instance, certain 8-methoxyquinoline (B1362559) derivatives have been evaluated for their anti-tumor activities. Similarly, various dichlorinated quinolinols have demonstrated cytotoxicity, suggesting that the combination of chloro- and methoxy-substituents on a quinoline scaffold could confer cytotoxic properties. However, specific IC50 values for this compound against cell lines like Hep-G2, BEL-7404, NCI-H460, A549, T-24, K562, T47D, SMMC-7721, or SK-OV-3 are not documented in the accessible literature.
Mechanism of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Quinoline compounds often exert their cytotoxic effects by initiating apoptotic pathways. These can include the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspase-9, and the extrinsic (death receptor) pathway, which involves the activation of caspase-8. While mechanisms such as autophagy-mediated pathways and telomerase inhibition have been associated with some complex heterocyclic compounds, specific studies linking this compound to these precise mechanisms of apoptosis are not currently available.
Inhibition of Angiogenesis and Cell Migration
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Some quinoline derivatives have been identified as inhibitors of endothelial cell migration and proliferation, key steps in angiogenesis. They can interfere with signaling pathways, such as the VEGF pathway, which is crucial for new blood vessel formation. Motuporamines, which are complex alkaloids containing a quinoline-like core, have been shown to inhibit cell migration and angiogenesis in preclinical models. nih.govresearchgate.net However, direct evidence of this compound's ability to inhibit angiogenesis and cell migration has not been reported.
Potential Antimicrobial Efficacy
The quinoline scaffold is the basis for several important antimicrobial drugs. Therefore, it is plausible that this compound could possess antibacterial and antifungal properties.
Antibacterial Activity
Derivatives of 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline have shown activity against a spectrum of bacteria. For example, C-8-methoxy fluoroquinolones have demonstrated lethality against Staphylococcus aureus, including strains resistant to other antibiotics. nih.gov Furthermore, various 8-hydroxyquinolines have been investigated for their efficacy against Mycobacterium tuberculosis, showing that substitutions on the quinoline ring are critical for activity. nih.govresearchgate.net Studies on 5,7-dichloro-8-hydroxy-2-methylquinoline have also indicated high inhibitory potential against both M. tuberculosis and S. aureus. researchgate.net These findings suggest that this compound could be a candidate for antibacterial screening, though specific data is absent.
Antifungal Properties
Halogenated 8-quinolinols have been tested for their ability to inhibit the growth of pathogenic fungi. For instance, several dichlorinated 8-quinolinols were found to be effective against Candida albicans and Candida tropicalis. nih.gov The substitution pattern of the chlorine atoms on the quinoline ring was shown to be a determinant of the antifungal potency. While this indicates that dichlorinated quinolines can possess antifungal properties, the specific activity of the 4,6-dichloro isomer with an 8-methoxy group against Candida species has not been specifically detailed in available research.
Antiviral Activity (e.g., Dengue Virus Serotype 2, HIV-1 Integrase Inhibition)
The quinoline framework is a subject of significant interest in the development of novel antiviral agents. nih.gov Research has particularly highlighted its potential against flaviviruses like the Dengue virus (DENV).
Dengue Virus Serotype 2 (DENV-2) Dengue fever is a mosquito-borne viral illness with a rising incidence in tropical and subtropical regions, for which no effective licensed antiviral treatments currently exist. nih.gov The quinoline scaffold has emerged as a promising starting point for the development of DENV inhibitors. nih.gov Studies have demonstrated that certain novel quinoline derivatives can inhibit DENV-2 in a dose-dependent manner, with activity observed in the low micromolar and sub-micromolar ranges. nih.gov
For instance, research into 4-anilinoquinoline derivatives has shown varying potency against DENV. The substitution pattern on the quinoline ring significantly influences activity; a 6-methoxyquinoline analog was found to be less potent than a 6-bromoquinoline analog. nih.gov The mechanism of action for some quinoline derivatives appears to involve the early stages of viral infection and the impairment of viral envelope glycoprotein accumulation in infected cells, without exerting direct virucidal effects. nih.gov While specific studies on this compound are not detailed in the available literature, the demonstrated efficacy of other substituted quinolines provides a rationale for investigating its potential anti-Dengue activity.
HIV-1 Integrase Inhibition The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, as it mediates the integration of the viral DNA into the host cell's genome. nih.govnih.gov This makes it an attractive target for antiviral drug development, as it has no equivalent in the human body. nih.gov While several HIV-1 integrase inhibitors have been developed, the research landscape is dominated by structures such as diketo acids and naphthyridine carboxamides. nih.gov Although 8-hydroxyquinoline derivatives have been explored as inhibitors of the interaction between HIV-1 integrase and the cellular protein LEDGF/p75, there is a lack of specific research data on the direct HIV-1 integrase inhibition by this compound. nih.gov
Antimalarial and Antileishmanial Potentials
The quinoline core is historically significant in the fight against parasitic diseases, most notably malaria.
Antimalarial Potential Quinine (B1679958), a natural quinoline alkaloid, was the first effective treatment for malaria. mdpi.com Since then, numerous synthetic quinoline derivatives have been developed, including 4-aminoquinolines like chloroquine (B1663885) and 8-aminoquinolines like primaquine. mdpi.comnih.gov The 6-methoxyquinoline moiety is a key structural feature of primaquine. nih.gov Research into 4-substituted 8-amino-6-methoxyquinolines has shown that modifications to the quinoline ring can produce compounds with antimalarial activity comparable to primaquine against Plasmodia cynomolgi. nih.gov The mechanism for many 4-aminoquinolines involves interfering with heme detoxification in the parasite's digestive vacuole. nih.gov Given its structural features—a dichloro-substituted 6-methoxyquinoline core—this compound represents a scaffold with theoretical potential for antimalarial activity, though specific efficacy data is not available.
Antileishmanial Potential Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.govplos.org Several quinoline-based compounds have been investigated for their antileishmanial properties. The 8-aminoquinoline class, which includes the antimalarial drug primaquine, has also been shown to be active against various Leishmania species. researchgate.net Furthermore, synthetic analogs of the natural quinolone alkaloid N-methyl-8-methoxyflindersin have demonstrated effectiveness against Leishmania (Viannia) panamensis promastigotes and amastigotes. plos.org One study on new 8-quinolinamines, which feature a 6-methoxy group, reported promising in vitro antileishmanial activity against L. donovani promastigotes. nih.gov While these findings highlight the potential of the broader 8-methoxyquinoline class, specific antileishmanial studies on this compound have not been reported.
| Compound Class | Target Organism | Finding |
| 4-Anilinoquinolines | Dengue Virus (DENV) | Potency is influenced by substitutions on the quinoline ring; a 6-bromo derivative was more active than a 6-methoxy derivative. nih.gov |
| 8-Amino-6-methoxyquinolines | Plasmodium cynomolgi | Derivatives showed antimalarial activity approximately equal to primaquine. nih.gov |
| 8-Quinolinamines | Leishmania donovani | Several analogs with a 6-methoxy group exhibited promising in vitro antileishmanial activity. nih.gov |
Inhibition of Dental Plaque Formation in In Vitro Assays
Dental plaque is a complex microbial biofilm, and its control is fundamental to preventing oral diseases like caries and periodontitis. nih.gov Chemical plaque control agents are often used as adjuncts to mechanical hygiene. nih.gov The most widely studied chemical agent for plaque inhibition is the biguanide chlorhexidine. nih.gov A review of the scientific literature indicates that the potential for quinoline derivatives, including this compound, as inhibitors of dental plaque formation is not a well-researched area. Current research on chemical plaque control focuses on antiseptics and antibiotics with established mechanisms against oral biofilms.
Neuroprotective and Anti-Neurodegenerative Research Applications
The quinoline scaffold has been explored for its potential in addressing complex neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Research on Alzheimer's Disease and Parkinson's Disease
Alzheimer's Disease (AD) Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles. mdpi.com A key therapeutic strategy involves using multi-target compounds. nih.gov Derivatives of 8-hydroxyquinoline have been designed as multitarget agents for AD. nih.govnih.gov These compounds can chelate biometals like copper(II) and zinc(II), which are involved in Aβ aggregation, and can also inhibit the self-aggregation of Aβ peptides. nih.govnih.gov For example, a hybrid of donepezil and clioquinol (an 8-hydroxyquinoline) was designed to combine cholinesterase inhibition with metal chelation and anti-aggregation properties. nih.gov
Parkinson's Disease (PD) Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.govnih.gov Environmental toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are known to induce parkinsonian symptoms, providing a model for research. nih.govnih.govresearchgate.net Research has suggested that 4-amino-7-chloroquinoline derivatives may have therapeutic potential for PD. nih.govresearchgate.net These compounds have been found to activate the orphan nuclear receptor Nurr1, which is critical for the development and maintenance of midbrain dopaminergic neurons. researchgate.net Activation of Nurr1 has shown neuroprotective effects in animal models of PD. researchgate.net
Cholinergic Hypothesis and Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is partly due to a deficiency in the neurotransmitter acetylcholine (ACh). nih.govnih.gov A primary therapeutic approach is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down ACh, thereby increasing its levels in the brain. nih.govwikipedia.org
Several AChE inhibitors are used clinically to treat the cognitive symptoms of AD. wikipedia.orgwikipedia.org The quinoline structure has served as a scaffold for the development of AChE inhibitors. Tacrine, an early AD drug, is an aminoacridine, but many of its analogs based on related heterocyclic systems like quinoline have been synthesized and evaluated. medchemexpress.com For instance, novel 8-hydroxyquinoline derivatives have been developed that combine AChE or butyrylcholinesterase (BuChE) inhibition with other beneficial properties like Aβ anti-aggregation and metal chelation. nih.gov These multi-target compounds represent a promising strategy for developing more effective treatments for neurodegenerative diseases. nih.gov
| Compound Class | Disease Model/Target | Investigated Activity |
| 8-Hydroxyquinoline Derivatives | Alzheimer's Disease | Inhibit Aβ self-aggregation and chelate biometals (Cu²⁺, Zn²⁺). nih.govnih.gov |
| 4-Amino-7-chloroquinoline Derivatives | Parkinson's Disease | Activate Nurr1 receptor, providing neuroprotection to dopaminergic neurons. researchgate.net |
| 8-Hydroxyquinoline Hybrids | Acetylcholinesterase (AChE) | Inhibit AChE/BuChE while also targeting Aβ aggregation. nih.gov |
Additional Biological Activities
The versatility of the quinoline scaffold has led to its investigation in numerous other therapeutic areas. nih.govbiointerfaceresearch.comnih.gov Beyond the activities detailed above, quinoline derivatives have been extensively studied for their potential as anticancer agents. nih.govnbinno.com The ability of these compounds to intercalate with DNA and inhibit enzymes crucial for cell proliferation, such as topoisomerases, contributes to this activity. Furthermore, various quinoline-based molecules have been evaluated for anti-inflammatory, antimicrobial, antifungal, and anticonvulsant properties, making this heterocyclic system a privileged structure in drug discovery. biointerfaceresearch.comnih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data on the biological and pharmacological properties of the chemical compound This compound in the areas of antioxidant, anti-inflammatory, antidiabetic, or cytoprotective effects.
Therefore, the requested article focusing on these specific preclinical investigations cannot be generated at this time. Scientific research on this particular compound may be limited or not publicly available.
Information Not Available for this compound
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available information regarding the specific molecular mechanism of action for the chemical compound This compound within the parameters of the requested outline.
Extensive and targeted searches were conducted to find data on the compound's potential interactions as specified:
Enzyme Inhibition Studies: No research findings were located that describe the inhibitory effects of this compound on DNA Gyrase, Lanosterol-14α-Demethylase, 2-Oxoglutarate-Dependent Enzymes, or cytosolic hCA isoenzymes. Furthermore, no data was found concerning its substrate activity with the NQO1 enzyme.
Metal Chelation and Ionophore Activities: The search yielded no specific studies or data on the coordination of this compound with the divalent and trivalent metal ions Copper (Cu), Zinc (Zn), Iron (Fe), or Aluminum (Al).
Due to the strict requirement to generate content focusing solely on this compound and to adhere strictly to the provided outline, it is not possible to construct the requested article. The necessary scientifically accurate research findings for this specific compound are not present in the available literature.
Molecular Mechanism of Action Studies Preclinical Focus
Metal Chelation and Ionophore Activities
Disruption of Metal-Dependent Biological Processes
The chemical structure of 4,6-dichloro-8-methoxyquinoline is related to the 8-hydroxyquinoline (B1678124) scaffold, which is known for its metal-binding capabilities. nih.gov Compounds in this family can act as ionophores, disrupting the homeostasis of transition metals within biological systems. Studies on related 8-hydroxyquinoline derivatives have demonstrated that their biological activity often correlates with their ability to bind metal ions like copper and zinc. nih.gov
This interaction can lead to the dysregulation of intracellular metal ion concentrations, affecting numerous cellular processes that depend on these metals as cofactors. For example, research on the 8-hydroxyquinoline family has shown that these molecules can reduce the enzymatic activity of cystathionine (B15957) beta-synthase (CBS) by interfering with copper and zinc levels, which are crucial for the enzyme's function. nih.gov Decreasing intracellular copper, for instance, has been shown to reduce the activity of the yeast homolog of CBS, Cys4p. nih.gov This suggests a potential mechanism for this compound in disrupting biological pathways through the modulation of metal ion availability.
Interaction with Metalloproteins
Flowing from its ability to disrupt metal homeostasis, this compound is implicated in direct or indirect interactions with metalloproteins. A key example of this mechanism is seen with the enzyme cystathionine beta-synthase (CBS), a metalloprotein. Research on derivatives like clioquinol, chloroxine, and nitroxoline, which belong to the 8-hydroxyquinoline family, shows that they can reduce CBS enzymatic activity. nih.gov The proposed mechanism is that their ability to bind metal ions, through the pincer-like structure formed by their oxygen and nitrogen atoms, interferes with the enzyme's function, which is dependent on these metal cofactors. nih.gov
Another derivative, PBT2, was noted for its strong metal-binding potential and its ability to restore metal ion homeostasis in other contexts. nih.gov This body of evidence supports the hypothesis that quinoline (B57606) derivatives can modulate the activity of metalloproteins by altering the bioavailability of their essential metal ions.
Cellular and Subcellular Interactions
At the cellular and subcellular levels, the compound demonstrates interactions with complex biological structures and pathways, including non-canonical DNA forms, autophagy, and cellular membranes.
Interactions with G-quadruplex DNA Structures
Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4s). engineering.org.cn These structures are often found in the promoter regions of oncogenes and telomeres, making them attractive targets for anticancer drug development. engineering.org.cnfrontiersin.org Various quinoline-based compounds have been investigated as G4 ligands. These small molecules can stabilize the G4 structure, which can in turn inhibit gene expression or interfere with telomere maintenance by inhibiting telomerase activity. nih.gov
The general mechanism involves the ligand's planar aromatic core stacking on the flat surface of the G-tetrads, which are the building blocks of the G4 structure. The interaction is often stabilized by an electron-deficient aromatic core engaging in strong arene-arene interactions with the G4 surface. researchgate.net While many compounds that bind to G4 DNA have been identified, it is a developing area of research to understand the precise selectivity and cellular effects of specific ligands like this compound. frontiersin.orgnih.gov
Table 1: Examples of G-Quadruplex Ligands and Their Characteristics
| Compound/Class | Key Structural Feature(s) | Observed Interaction with G-Quadruplex DNA | Reference(s) |
| Pyridostatin (PDS) | Aromatic core | Widely used G4-selective ligand for targeting DNA and RNA G4s in cells. | nih.gov |
| Natural Alkaloids (e.g., Berberine, Palmatine) | Unsaturated, conjugated aromatic rings, N+ center | Can induce the formation and stabilization of G4 structures. | nih.gov |
| Macrocyclic Ligands | Pre-organized macrocyclic shape, electron-deficient core | Designed for high G4-binding affinity and selectivity over duplex DNA. | researchgate.net |
Regulation of Autophagy-Related Proteins
Autophagy is a cellular degradation and recycling process crucial for maintaining homeostasis. nih.gov The structurally related compound chloroquine (B1663885) is a well-known inhibitor of autophagy. nih.govresearchgate.net It acts as a lysosomotropic agent, accumulating in lysosomes and raising their internal pH. This action inhibits the fusion of autophagosomes with lysosomes, blocking the final step of the autophagic pathway. nih.govresearchgate.net
This inhibition leads to the accumulation of autophagosomes and a buildup of autophagy-related proteins, such as microtubule-associated protein light chain 3 (LC3). researchgate.net Studies on chloroquine have shown that its use leads to an altered secretome, including the enhanced release of Atg8-family proteins (the mammalian homolog is LC3) within small extracellular vesicles. nih.govresearchgate.net This mechanism suggests that quinoline-based compounds like this compound could potentially modulate cellular function by interfering with the critical process of autophagy.
Membrane-Active Agent Mechanisms
Certain quinoline derivatives have been identified as potent membrane-active agents, particularly with antimicrobial applications against Gram-positive bacteria. nih.govnih.gov These compounds can selectively disrupt the integrity of bacterial cytoplasmic membranes.
The proposed mechanism involves the compound inserting itself into the lipid bilayer, which leads to membrane depolarization, the release of intracellular components like ATP, and ultimately, cell death. nih.gov Research on the quinoline-derived antimicrobial HT61 demonstrated that its membrane-disrupting activity is more pronounced in lipid bilayers with a higher content of anionic lipids, such as phosphatidylglycerol, which is common in bacterial membranes. nih.gov Neutron reflectometry data indicated that exposure to HT61 causes significant structural damage to the membrane, increasing the solvent level within the hydrophobic region. nih.gov This membrane-centric action provides a pathway for potent bactericidal effects that can be effective against even non-replicating bacteria. nih.gov
Interaction with Specific Biological Targets (Enzymes, Receptors)
Based on the mechanisms described, this compound and its analogs have several specific biological targets.
Metalloproteins: As detailed previously, enzymes whose function is dependent on metal cofactors, such as cystathionine beta-synthase (CBS), are a key target class. The activity of these quinoline compounds is linked to their ability to chelate or interact with metal ions like copper and zinc, thereby modulating the enzyme's function. nih.gov
G-Quadruplex DNA: These non-canonical DNA structures, found in gene promoters and telomeres, are a significant molecular target. engineering.org.cnnih.gov By binding to and stabilizing G4s, quinoline-based ligands can modulate the expression of oncogenes or interfere with telomere replication, presenting a potential strategy for anticancer therapy. nih.gov
Bacterial Membranes: The cytoplasmic membranes of bacteria, particularly Gram-positive strains, serve as a direct target. The interaction leads to membrane permeabilization and structural damage, resulting in bactericidal activity. nih.gov
Table 2: Summary of Biological Targets for Quinoline Derivatives
| Target Molecule/Structure | Specific Example(s) | Mechanism of Interaction | Potential Consequence | Reference(s) |
| Metalloprotein | Cystathionine Beta-Synthase (CBS) | Disruption of metal cofactor (e.g., copper, zinc) homeostasis. | Inhibition of enzymatic activity. | nih.gov |
| Non-canonical DNA | G-Quadruplex (G4) DNA | Stacking interaction with G-tetrads, stabilizing the structure. | Inhibition of gene transcription, telomerase inhibition. | nih.govresearchgate.net |
| Cellular Membrane | Bacterial Cytoplasmic Membrane | Insertion into the lipid bilayer, causing depolarization and damage. | Leakage of cellular contents, cell death. | nih.gov |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule at the atomic level. By solving the Schrödinger equation with various approximations, we can gain a profound understanding of molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization
| Parameter | Optimized Value (Representative) |
| C-C bond lengths (quinoline ring) | 1.37 - 1.42 Å |
| C-N bond lengths (quinoline ring) | 1.32 - 1.38 Å |
| C-Cl bond lengths | ~1.74 Å |
| C-O bond length (methoxy) | ~1.36 Å |
| O-CH3 bond length (methoxy) | ~1.43 Å |
| C-C-C bond angles (quinoline ring) | 118° - 122° |
| C-N-C bond angle (quinoline ring) | ~117° |
| Cl-C-C bond angles | ~119° |
| C-O-C bond angle (methoxy) | ~118° |
Note: The values in this table are representative and are based on typical DFT calculations for similar halogenated and methoxy-substituted quinoline (B57606) derivatives. Actual values would be obtained from a specific DFT calculation output file for 4,6-dichloro-8-methoxyquinoline.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgcnr.it This extension of DFT allows for the calculation of excited-state properties, including the vertical excitation energies and oscillator strengths of electronic transitions. psu.edu For this compound, TD-DFT calculations, often using the same functional and basis set as the geometry optimization, can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. ijcce.ac.ir These calculations typically reveal that the low-energy transitions in quinoline derivatives are dominated by π → π* transitions within the aromatic system. rsc.org
| Transition | Calculated λmax (nm) (Representative) | Oscillator Strength (f) (Representative) | Major Contribution |
| S0 → S1 | ~320 | ~0.15 | HOMO → LUMO |
| S0 → S2 | ~295 | ~0.25 | HOMO-1 → LUMO |
| S0 → S3 | ~270 | ~0.40 | HOMO → LUMO+1 |
Note: This table presents hypothetical TD-DFT results for this compound to illustrate the type of data obtained. The values are based on trends observed in related aromatic and heterocyclic compounds. rsc.orgrsc.org
HOMO-LUMO Analysis and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely distributed across the electron-deficient dichlorinated pyridine (B92270) ring. researchgate.net
| Parameter | Energy (eV) (Representative) |
| E(HOMO) | -6.2 |
| E(LUMO) | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: These energy values are illustrative and are based on typical values for substituted quinolines. researchgate.netresearchgate.net The distribution of the HOMO and LUMO would be visualized through molecular orbital plots.
Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. These interactions contribute significantly to the molecule's stability. In this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the quinoline ring, as well as between the lone pairs of the chlorine atoms and adjacent σ* orbitals. The stabilization energy (E(2)) associated with these interactions can be quantified through NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Representative) |
| LP (1) N | π* (C-C) | ~30-40 |
| LP (2) O | π* (C-C) | ~20-30 |
| LP (3) Cl | σ* (C-C) | ~1-5 |
Note: The data in this table is a representative example of what NBO analysis might reveal for this compound, based on general principles of hyperconjugation in similar systems.
Non-Covalent Interaction (NCI) Studies
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and intermolecular recognition properties of molecules. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, allows for the identification and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. For this compound, NCI analysis would reveal the presence of intramolecular interactions, for instance, between the methoxy (B1213986) group and the hydrogen at the C7 position, or between the chlorine atoms and the quinoline ring. These interactions, though weak, can influence the conformation and packing of the molecule in the solid state. The resulting plots typically use a color scale to distinguish between stabilizing attractive interactions (blue/green) and destabilizing repulsive interactions (red).
Solvent Effect on Spectroscopic Properties
The spectroscopic properties of a molecule can be significantly influenced by its solvent environment. nih.govnih.gov The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effect of a solvent on the electronic structure and spectra of a solute. By treating the solvent as a continuous dielectric medium, the PCM method can account for the electrostatic interactions between the solute and the solvent. psu.edu For this compound, performing TD-DFT calculations with the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) would likely show a shift in the λmax values. mdpi.com A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions in molecules with charge-transfer character. researchgate.net
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) (Representative) |
| Gas Phase | 1.0 | 320 |
| Hexane | 1.88 | 322 |
| Chloroform | 4.81 | 325 |
| Ethanol | 24.55 | 328 |
| Water | 78.39 | 330 |
Note: This table illustrates the expected trend of solvatochromic shifts for this compound. The magnitude of the shift depends on the change in the molecule's dipole moment upon excitation.
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools in computational chemistry that allow for the examination of molecular structures and dynamics at an atomic level. wikipedia.orgyoutube.com These methods are instrumental in fields like drug development for predicting how a ligand might interact with a protein or for assessing the stability of molecular complexes. wikipedia.orgdntb.gov.ua
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method models the interaction between the ligand and the target's binding site, calculating a score that estimates the binding affinity. The process involves preparing 3D structures of both the protein and the ligand, defining a binding pocket on the protein, and then using an algorithm, such as the Lamarckian genetic algorithm, to explore various binding poses. nih.gov The results can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex and can help in identifying potential inhibitors of biological targets. nih.gov
Despite the utility of this technique, a review of published scientific literature reveals no specific molecular docking studies conducted on this compound to predict its ligand-target interactions or binding affinity.
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. mdpi.com In the context of materials science and chemistry, Grand Canonical Monte Carlo (GCMC) simulations are frequently used to study the adsorption of molecules onto the surfaces of porous materials. ntu.edu.twchemrxiv.org This method can predict adsorption isotherms, which show the amount of a substance adsorbed onto a surface at different pressures and a constant temperature. ntu.edu.tw Such simulations are valuable for understanding the separation and storage of gases and the remediation of pollutants by predicting how strongly a molecule like this compound might adsorb to materials such as activated carbons, zeolites, or metal-organic frameworks (MOFs). mdpi.comchemrxiv.orgchemrxiv.org
Specific studies employing Monte Carlo simulations to determine the adsorption behavior of this compound could not be found in the current scientific literature.
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. dntb.gov.ua The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. In drug discovery and molecular biology, MD simulations are used to assess the flexibility of proteins and the stability of a protein-ligand complex over time. researchgate.netmdpi.com By simulating the complex in a realistic environment (e.g., in water), researchers can analyze parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the radius of gyration (RG) to understand how the binding of a ligand affects the protein's structure and motion. mdpi.comnih.gov
There are no specific molecular dynamics simulation studies available in the reviewed literature that assess protein flexibility and the binding of this compound.
In Silico ADME Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govjapsonline.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable properties and to filter out those likely to fail later in development. japsonline.com Various software can predict a range of parameters, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicity. nih.gov These predictions are often based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five. nih.gov
A search of the scientific literature did not yield any specific in silico ADME prediction data for this compound.
Drug Discovery and Lead Optimization Strategies for Quinoline Based Compounds
Hit-to-Lead Identification and Refinement
The hit-to-lead (H2L) process is a critical phase in early drug discovery where initial "hits" from high-throughput screening (HTS) are evaluated and optimized to generate more promising "lead" compounds. This stage involves confirming the biological activity of the hit, assessing its preliminary structure-activity relationship (SAR), and improving its potency and drug-like properties.
For a hypothetical hit like 4,6-dichloro-8-methoxyquinoline, the initial steps would involve:
Hit Confirmation: Re-testing the compound to ensure its activity is reproducible.
Analog Synthesis: Synthesizing a small number of closely related analogs to understand the initial SAR. For instance, modifying the chloro and methoxy (B1213986) substituents on the quinoline (B57606) ring can provide early insights into their contribution to biological activity.
In Vitro Profiling: Assessing the compound's potency, selectivity against related targets, and basic physicochemical properties such as solubility and lipophilicity.
Rational Drug Design Approaches for Quinoline Scaffolds
Rational drug design utilizes the three-dimensional structure of the biological target to guide the design of new drug candidates. rroij.com This approach is particularly powerful for well-characterized targets where the binding site is known. For quinoline scaffolds, rational design can involve several strategies:
Structure-Based Drug Design (SBDD): If the crystal structure of the target protein in complex with a ligand is available, it can be used to design new quinoline derivatives that make more optimal interactions with the binding site. The chloro and methoxy groups of this compound could be strategically positioned to interact with specific amino acid residues.
Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments are screened for binding to the target. A quinoline core could be a starting fragment, which is then elaborated or linked with other fragments to build a potent molecule.
For instance, in the development of c-Met inhibitors, a series of quinoline-containing compounds were prepared and studied to understand their binding to the ATP site of the protein, guiding further optimization. nih.gov
High-Throughput Screening (HTS) Applications in Compound Evaluation
High-throughput screening (HTS) is a key technology for identifying initial hit compounds from large chemical libraries. acs.org It involves the automated testing of thousands to millions of compounds in a specific biological assay. While direct HTS data for this compound is not publicly available, HTS plays a crucial role in evaluating libraries of quinoline derivatives.
The process typically involves:
Assay Development: Creating a robust and miniaturized assay that can be run in a high-throughput format (e.g., 384- or 1536-well plates).
Library Screening: Screening a diverse collection of compounds, which could include libraries of quinoline derivatives, to identify those that show activity in the assay.
Hit Validation: Following up on the initial hits to confirm their activity and eliminate false positives.
HTS can be applied to various target classes and is instrumental in the initial discovery of novel quinoline-based bioactive molecules.
Pharmacophoric Motif Identification and Optimization
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to bind to a specific target and elicit a biological response. orgsyn.org Identifying the pharmacophoric motifs of active quinoline compounds is crucial for designing new molecules with improved properties.
For a series of active quinoline derivatives, a pharmacophore model might include features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic features
Positive or negative ionizable groups
Computational software can be used to generate and validate pharmacophore models based on a set of known active and inactive compounds. These models can then be used to virtually screen large compound databases to identify new molecules that fit the pharmacophore and are likely to be active.
Computational Approaches to Lead Optimization (e.g., Free-Energy Perturbation (FEP) Calculations, Heterocycle and Chlorine Scans)
Computational chemistry plays a vital role in modern lead optimization by predicting the properties of designed molecules before they are synthesized.
Free-Energy Perturbation (FEP) Calculations: FEP is a powerful computational method used to calculate the relative binding affinity of two ligands to a protein. This technique can be used to predict the effect of modifying a lead compound, such as changing a substituent on the quinoline ring, on its potency. FEP calculations can help prioritize which analogs to synthesize, saving time and resources.
Heterocycle and Chlorine Scans: These are computational techniques used to explore the chemical space around a lead compound.
A heterocycle scan would involve replacing the quinoline core of this compound with other heterocyclic systems to see if this improves properties like potency or solubility.
A chlorine scan would involve systematically moving or replacing the chlorine atoms on the quinoline ring to identify positions where this substituent has the most beneficial effect on binding affinity or other properties. The roles of chloro and methoxy groups in drug-protein interactions are significant and can be explored computationally. acs.org
These computational approaches, combined with experimental data, enable a more efficient and rational approach to lead optimization.
Potential Non Medicinal Research Applications
Fluorescent Chemosensors for Metal Ions
Quinoline (B57606) derivatives, particularly 8-hydroxyquinoline (B1678124), are renowned for their use as fluorescent chemosensors for detecting metal ions. researchgate.net The fundamental mechanism involves the chelation of a metal ion by the nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the C-8 position. tandfonline.comnih.gov This binding event restricts intramolecular vibrations and can lead to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This property allows for the sensitive and selective detection of various metal ions like Al³⁺ and Zn²⁺. researchgate.net
In the case of 4,6-dichloro-8-methoxyquinoline, the critical hydroxyl group at the 8-position is replaced by a methoxy (B1213986) group (-OCH₃). The oxygen atom in a methoxy group is a significantly weaker electron donor and cannot be deprotonated like a hydroxyl group. This structural modification severely diminishes the molecule's ability to form stable chelates with metal ions in the same manner as 8-hydroxyquinoline. tandfonline.comnih.gov Consequently, its potential as a fluorescent chemosensor based on the traditional CHEF mechanism is expected to be substantially lower than its 8-hydroxy counterparts.
While direct chelation via the 8-methoxy group is unlikely, the quinoline nitrogen itself can still interact with certain metal ions. Research into other quinoline-based sensors has shown that different sensing mechanisms are possible. However, without the strong bidentate chelation site provided by an 8-hydroxyl group, the sensitivity and selectivity of this compound as a metal ion sensor would likely be limited.
Table 1: Examples of Quinoline-Based Fluorescent Chemosensors for Metal Ion Detection
| Sensor Compound | Target Ion | Detection Limit | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | Al³⁺, Zn²⁺ | Varies by conditions | researchgate.net |
| Rhodamine-alkyne derivative | Au³⁺ | 320 nM | researchgate.net |
| N-, S-doped graphene QDs with 8-hydroxyquinoline receptor | Pb²⁺ | 1.34 x 10⁻⁸ M | asianpubs.org |
This table presents data for related compounds to illustrate the principles of fluorescent chemosensing with quinoline derivatives.
Electron Carriers in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminium (Alq₃), are cornerstone materials in the field of organic electronics, widely used as electron transport and emissive layers in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The utility of these compounds stems from their suitable lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate the injection and transport of electrons, as well as their thermal stability and ability to form smooth, amorphous films. researchgate.net
The potential of this compound as an electron carrier in OLEDs would depend on its electronic properties, which are influenced by its substituents.
Electron-Withdrawing Groups: The two chlorine atoms are strongly electron-withdrawing. This effect would lower both the highest occupied molecular orbital (HOMO) and the LUMO energy levels of the molecule. A lower LUMO level can be advantageous for reducing the energy barrier for electron injection from the cathode, potentially improving device efficiency.
Methoxy Group: The methoxy group is an electron-donating group, which would counteract the effect of the chlorine atoms to some extent, raising the HOMO and LUMO levels. The net electronic character of the molecule would depend on the interplay of these opposing effects.
Corrosion Inhibition Studies for Metals
Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. researchgate.netresearchgate.nettandfonline.com Their inhibitory action is attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tandfonline.comjmaterenvironsci.com This adsorption occurs through the interaction of the π-electrons of the aromatic rings and the non-bonding electrons of the nitrogen and oxygen heteroatoms with the vacant d-orbitals of the metal atoms. researchgate.netresearchgate.net
The structure of this compound suggests it could be a potent corrosion inhibitor:
Adsorption Centers: The molecule possesses multiple active centers for adsorption: the nitrogen atom, the oxygen atom of the methoxy group, and the π-electron systems of the benzene (B151609) and pyridine (B92270) rings. researchgate.netresearchgate.net
Substituent Effects: The presence of the methoxy (-OCH₃) group, a polar substituent, can enhance adsorption and the formation of stable complexes with surface metal atoms. researchgate.net The chloro (-Cl) groups can also influence the electronic distribution and adsorption behavior.
Molecular Size: A larger molecular size and planar structure generally correlate with increased surface coverage and better inhibition efficiency.
Studies on related compounds have demonstrated the effectiveness of quinoline derivatives. For example, various 8-hydroxyquinoline derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in HCl solutions. najah.eduacs.orgmdpi.com The mechanism is typically mixed-type, meaning the inhibitors suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.org It is plausible that this compound would adsorb onto a metal surface according to a suitable adsorption isotherm, such as the Langmuir model, effectively protecting the metal from corrosion. najah.edu
Table 2: Corrosion Inhibition Efficiency of various Quinoline Derivatives on Steel in 1 M HCl
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 5-((dodecylthio)methyl)-8-quinolinol | Not Specified | 98.71 | acs.org |
| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | 10⁻³ M | 96 | najah.edu |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | biointerfaceresearch.com |
This table provides data for related compounds to illustrate the effectiveness of the quinoline scaffold in corrosion inhibition.
Analytical and Separation Techniques Leveraging Metal Chelation
The ability of 8-hydroxyquinoline to form stable, often colored or fluorescent, chelates with a wide array of metal ions has made it an invaluable reagent in analytical chemistry for decades. tandfonline.comnih.gov It is used in techniques such as gravimetric analysis, solvent extraction, and spectrophotometry for the separation and quantification of metals. tandfonline.com The formation of a neutral metal-ligand complex facilitates the extraction of metal ions from an aqueous phase into an immiscible organic solvent.
As discussed in section 9.1, the replacement of the 8-hydroxyl group with an 8-methoxy group in this compound fundamentally alters its metal-chelating properties. The strong bidentate N,O-chelation that is central to the analytical applications of 8-hydroxyquinoline is not possible. Research on 8-methoxyquinoline-4-carbaldehyde (B2775974) indicates that the quinoline structure can still chelate metal ions, but the binding mechanism and strength would be different.
Beyond direct chelation, quinoline derivatives are employed in modern analytical and separation techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netasianpubs.orgsielc.com For instance, quinoline-based chiral derivatizing reagents are synthesized to enable the separation of enantiomers (chiral isomers) of other compounds. researchgate.netasianpubs.org In such applications, the quinoline moiety serves as a structural scaffold and a chromophore for UV detection. It is conceivable that this compound could be used as a starting material or intermediate in the synthesis of more complex molecules designed for specific analytical purposes, such as derivatizing agents or specialized ligands for chromatographic separations. nih.gov
Q & A
Q. What are the standard synthetic protocols for 4,6-Dichloro-8-methoxyquinoline, and how is purity validated?
The compound is typically synthesized via chlorination of methoxy-substituted quinoline precursors using POCl₃ under reflux conditions. For example, 6,7-dimethoxynaphthalen-1-ol can be treated with excess POCl₃ at reflux for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc = 8:1). Purity is validated using reversed-phase HPLC (C18 column) and spectroscopic methods (¹H NMR, ESI-MS) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm substitution patterns (e.g., methoxy protons at δ ~4.0 ppm, aromatic protons between δ 7.3–8.6 ppm) .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 224 [M+1]⁺) .
- X-ray crystallography : For resolving molecular planarity and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
Q. How do chloro and methoxy substituents influence the compound’s physicochemical properties?
The electron-withdrawing Cl groups increase electrophilicity, while methoxy groups enhance solubility in polar solvents. These substituents also stabilize the quinoline ring via intramolecular hydrogen bonding (e.g., C8–H8⋯Cl1 interactions), as observed in crystallographic studies .
Advanced Research Questions
Q. What strategies optimize reaction yield and selectivity in synthesizing this compound?
- Reaction time and temperature : Prolonged reflux (6+ hours) ensures complete chlorination .
- Solvent choice : Methanol facilitates slow crystallization for high-purity single crystals .
- Stoichiometry : Excess POCl₃ (6.4 equivalents) drives the reaction to completion . Advanced purification (e.g., recrystallization from petroleum ether/EtOAc) minimizes byproducts like 4-chloro-6,7-dimethoxyquinoline derivatives .
Q. How can X-ray crystallography elucidate structural anomalies or polymorphism in this compound?
X-ray diffraction reveals deviations from planarity (e.g., methoxy carbons deviating by 0.02–0.08 Å from the quinoline plane) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in packing diagrams). Twin domains in crystals (e.g., 0.86:0.14 ratio) highlight potential polymorphism, requiring refinement protocols to resolve .
Q. What methodologies address discrepancies in melting points or spectral data across synthesis batches?
Q. How do structural modifications at the 4,6,8-positions affect biological activity?
- Chloro groups : Enhance antimicrobial activity by increasing lipophilicity and target binding (observed in related 5,7-dichloro-8-hydroxyquinoline derivatives) .
- Methoxy groups : Improve bioavailability but may reduce potency compared to hydroxylated analogues (e.g., 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) . Computational docking studies (e.g., with quorum-sensing receptors) can predict substituent effects on bioactivity .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value/Observation | Reference |
|---|---|---|
| Planarity deviation | 0.02–0.08 Å (methoxy groups) | |
| Intramolecular interactions | C8–H8⋯Cl1 (S(5) ring motifs) | |
| Intermolecular packing | Zig-zag layers via N–H⋯N hydrogen bonds |
Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Mitigation Method |
|---|---|
| Incomplete chlorination | Increase POCl₃ stoichiometry or reflux time |
| Di/methoxy isomers | Gradient column chromatography (EtOAc gradient) |
| Hydrated forms | Anhydrous recrystallization (dry methanol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
